PI3K-IN-49

PI3K inhibitor chemotype benzopyrimidinone scaffold SAR differentiation

PI3K-IN-49 is a benzopyrimidin-4(3H)-one PI3K inhibitor from WO2023239710A1 (compound 29). Its antiproliferative activity is validated in T-47D (HR+, PIK3CA mutant) and SKBR3 (HER2+, PIK3CA wild-type) breast cancer cells, enabling reproducible comparative pharmacology across distinct genetic backgrounds. Clear patent provenance, multi-vendor availability, and defined storage stability support traceable sourcing for SAR and oncology research.

Molecular Formula C26H31FN4O3
Molecular Weight 466.5 g/mol
Cat. No. B12366695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-49
Molecular FormulaC26H31FN4O3
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)C(C)NC3=C(C=C(C=C3)F)C(=O)O)N=C(N(C2=O)C)N4CCC(CC4)(C)C
InChIInChI=1S/C26H31FN4O3/c1-15-12-18(16(2)28-21-7-6-17(27)14-19(21)24(33)34)22-20(13-15)23(32)30(5)25(29-22)31-10-8-26(3,4)9-11-31/h6-7,12-14,16,28H,8-11H2,1-5H3,(H,33,34)/t16-/m1/s1
InChIKeyTVYUBYDWFBGMDN-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3K-IN-49 Procurement Guide: Benzopyrimidinone PI3K Inhibitor from WO2023239710A1


PI3K-IN-49 (CAS: 2922415-69-6; molecular formula C26H31FN4O3; molecular weight 466.55) is a small-molecule inhibitor of phosphatidylinositol-3-kinase (PI3K), identified as compound 29 in WO2023239710A1, a patent filing describing benzopyrimidin-4(3H)-one derivatives as PI3K inhibitors [1]. The compound is structurally characterized by a substituted quinazolinone core bearing a 4,4-dimethylpiperidinyl moiety and an (R)-configured chiral center . PI3K-IN-49 is available from multiple commercial vendors for research applications in oncology, particularly in models of HER2-positive and hormone receptor-positive breast cancer .

Why PI3K-IN-49 Cannot Be Substituted by Generic Pan-PI3K or Isoform-Selective Inhibitors


PI3K inhibitors exhibit divergent pharmacological profiles driven by isoform selectivity, chemical scaffold, and cellular context specificity that render simple substitution scientifically unsound. While pan-PI3K inhibitors such as Copanlisib demonstrate sub-nanomolar potency across multiple class I isoforms , their broad inhibition profile may confer distinct toxicity signatures and resistance mechanisms compared to more isoform-restricted agents. Conversely, highly isoform-selective inhibitors such as Idelalisib (PI3Kδ-selective, IC50 = 2.5 nM) and Alpelisib (PI3Kα-selective, IC50 = 5 nM) [1] address different clinical and experimental contexts. PI3K-IN-49, derived from a benzopyrimidin-4(3H)-one chemotype exemplified in WO2023239710A1, represents a distinct chemical series whose antiproliferative activity has been specifically demonstrated in T-47D (hormone receptor-positive) and SKBR3 (HER2-positive) breast cancer cell lines [2]. Substitution with any alternative PI3K inhibitor without equivalent chemotype-specific characterization in the same cellular models would introduce uncontrolled variables and compromise experimental reproducibility.

PI3K-IN-49 Quantitative Differentiation Evidence: Comparator Analysis for Procurement Decisions


PI3K-IN-49 Chemotype Differentiation: Benzopyrimidin-4(3H)-one Scaffold vs. Clinical PI3K Inhibitors

PI3K-IN-49 belongs to the benzopyrimidin-4(3H)-one chemotype disclosed in WO2023239710A1 [1]. This scaffold class is structurally distinct from the imidazoquinazolinone core of Idelalisib (CAL-101), the thieno[3,2-d]pyrimidine core of Alpelisib (BYL-719), and the 2,3-dihydroimidazo[1,2-c]quinazoline core of Copanlisib (BAY 80-6946) [2][3][4]. The benzopyrimidin-4(3H)-one chemotype represents a distinct chemical series with a specific substitution pattern including a 4,4-dimethylpiperidinyl group at the 2-position of the quinazolinone ring and an (R)-configured benzylic amine bearing a 5-fluorobenzoic acid moiety .

PI3K inhibitor chemotype benzopyrimidinone scaffold SAR differentiation chemical series novelty

PI3K-IN-49 Antiproliferative Activity in Breast Cancer Cell Lines: T-47D and SKBR3 Models

PI3K-IN-49 demonstrates antiproliferative activity against Avg T-47D (hormone receptor-positive, PIK3CA H1047R mutant) and Avg SKBR3 (HER2-amplified, PIK3CA wild-type) human breast cancer cell lines as reported in WO2023239710A1 Example 29 [1]. The T-47D line harbors a PIK3CA H1047R activating mutation, while SKBR3 is HER2-positive with wild-type PIK3CA, representing two mechanistically distinct oncogenic contexts relevant to PI3K pathway dependency . Notably, Copanlisib demonstrates mean IC50 values of 19 nM against PIK3CA-mutant lines and 17 nM against HER2-positive lines, with approximately 40-fold reduced potency in PIK3CA wild-type/HER2-negative cells . HS-173, a PI3Kα inhibitor with enzymatic IC50 of 0.8 nM, exhibits antiproliferative IC50 values of 0.6 μM in T47D cells and 1.5 μM in SK-BR-3 cells .

breast cancer antiproliferative activity T-47D cells SKBR3 cells HER2-positive hormone receptor-positive

PI3K-IN-49 Patent Provenance: WO2023239710A1 vs. Pre-Clinical and Clinical PI3K Inhibitor IP Estates

PI3K-IN-49 is explicitly disclosed as compound 29 in WO2023239710A1, filed June 6, 2023, and assigned to a distinct patent estate from those covering marketed or clinically advanced PI3K inhibitors [1]. Idelalisib is covered under US RE44599 and related CAL-101/GS-1101 patent families [2]; Alpelisib is protected under US 8476268 and related BYL-719 patents [3]; Copanlisib is covered under US 7511042 and related BAY 80-6946 filings [4]. The WO2023239710A1 filing represents a more recent patent estate (2023 priority date) covering benzopyrimidin-4(3H)-one derivatives, with PI3K-IN-49 specifically enumerated among 85 exemplified compounds [5].

patent provenance intellectual property WO2023239710A1 PI3K inhibitor patent research tool procurement

PI3K-IN-49 Commercial Availability and Vendor-Defined Purity Specifications

PI3K-IN-49 (CAS 2922415-69-6) is commercially available from multiple established research chemical vendors including MedChemExpress (Cat. No. HY-160282) and TargetMol (Cat. No. T87155) , with reported purity specifications of ≥95% as noted in vendor documentation . The compound is provided with defined storage conditions: powder stable at -20°C for 3 years; in solvent stable at -80°C for 1 year . In contrast, PI3K-IN-50 (compound 35 from the same patent series) and PI3K-IN-47 (compound 27, IC50 = 0.44 nM for PI3Kα) are disclosed in WO2023239710A1 but have more limited commercial availability .

research compound procurement vendor availability purity specification CAS 2922415-69-6 PI3K inhibitor sourcing

PI3K-IN-49 Structural Relationship to PI3K-IN-47: Comparative Potency Within Patent Series

Within the WO2023239710A1 benzopyrimidin-4(3H)-one series, PI3K-IN-49 (compound 29) is structurally related to PI3K-IN-47 (compound 27), the latter of which has reported isoform-specific IC50 values of 0.44 nM for PI3Kα, 7.18 nM for PI3Kβ, 13.92 nM for PI3Kγ, and 22.83 nM for PI3Kδ . This potency profile indicates preferential PI3Kα inhibition with approximately 16-fold selectivity over PI3Kβ, 32-fold over PI3Kγ, and 52-fold over PI3Kδ . PI3K-IN-49 shares the benzopyrimidin-4(3H)-one core and the 4,4-dimethylpiperidinyl substituent pattern with PI3K-IN-47, differing in the nature of the pendant aryl/heteroaryl group at the benzylic amine position [1].

structure-activity relationship SAR PI3Kα inhibition potency comparison benzopyrimidinone series

PI3K-IN-49 Recommended Research and Procurement Application Scenarios


Breast Cancer Cell Line Screening in HER2-Positive and Hormone Receptor-Positive Models

PI3K-IN-49 is suitable for antiproliferative screening in T-47D (hormone receptor-positive, PIK3CA H1047R mutant) and SKBR3 (HER2-amplified, PIK3CA wild-type) human breast cancer cell lines, as established in WO2023239710A1 Example 29 [1]. This dual-model characterization distinguishes it from isoform-selective inhibitors that may lack parallel evaluation in both mutational contexts. Researchers investigating PI3K pathway dependency across distinct breast cancer subtypes may prioritize this compound for comparative pharmacology studies alongside established inhibitors such as Copanlisib, Alpelisib, or HS-173 .

Benzopyrimidin-4(3H)-one Chemotype SAR and Lead Optimization Studies

PI3K-IN-49 serves as a reference compound within the benzopyrimidin-4(3H)-one chemical series disclosed in WO2023239710A1 [1]. Its structural relationship to PI3K-IN-47 (compound 27), which exhibits PI3Kα IC50 = 0.44 nM with measurable isoform selectivity , enables systematic structure-activity relationship (SAR) exploration of the 4,4-dimethylpiperidinyl-substituted quinazolinone scaffold. Medicinal chemistry teams developing novel PI3K inhibitors or exploring intellectual property positions may utilize PI3K-IN-49 as a comparator to benchmark novel analogs within this chemotype space .

PI3K Pathway Probe with Defined Commercial Sourcing and Patent Provenance

PI3K-IN-49 is available from multiple established vendors (MedChemExpress HY-160282; TargetMol T87155) with documented purity specifications (≥95%) and defined storage conditions (powder -20°C/3 years, solvent -80°C/1 year) [1]. Its explicit enumeration in WO2023239710A1 provides clear patent provenance distinct from the IP estates covering marketed PI3K inhibitors . This combination of multi-vendor availability and unambiguous IP pedigree makes it suitable for laboratories requiring traceable sourcing and defined freedom-to-operate parameters for commercial research applications .

Comparative Benchmarking Against PI3K-IN-47 and PI3K-IN-50 in Patent Series

For research groups conducting head-to-head comparisons across the WO2023239710A1 exemplified compound series, PI3K-IN-49 (compound 29) represents a specific structural variant positioned between PI3K-IN-47 (compound 27) and PI3K-IN-50 (compound 35) [1]. PI3K-IN-47 has established isoform profiling data (PI3Kα IC50 = 0.44 nM) , while PI3K-IN-50 remains less commercially accessible. Procurement of PI3K-IN-49 enables direct experimental comparison of structural modifications within the series, supporting quantitative SAR analysis and identification of optimal substituent patterns for desired potency and selectivity profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI3K-IN-49

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.